Fmoc-Ala-(Dmb)Gly-OH

Vue d'ensemble

Description

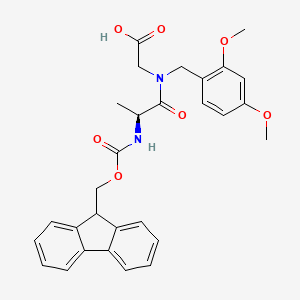

Fmoc-Ala-(Dmb)Gly-OH: is a dipeptide compound used in solid-phase peptide synthesis (SPPS). It consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, L-alanine (Ala), and N-α-(2,4-dimethoxybenzyl)glycine (DmbGly). This compound is particularly useful in peptide synthesis due to its ability to prevent aggregation and improve product quality .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-Ala-(Dmb)Gly-OH can be synthesized using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized in bulk using automated peptide synthesizers, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes deprotection reactions. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct .

Common Reagents and Conditions:

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.

Coupling: PyBOP/DIPEA or DIPCDI/HOBt are used for coupling reactions.

Major Products: The major product formed from the deprotection reaction is the free amine, which can then participate in further peptide synthesis steps .

Applications De Recherche Scientifique

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis

Fmoc-Ala-(Dmb)Gly-OH is primarily used as a building block in SPPS, facilitating the efficient assembly of complex peptide sequences. Its incorporation into peptides helps overcome challenges associated with traditional glycine residues, such as aggregation during synthesis .

Applications in Challenging Peptide Sequences

The compound has proven particularly effective in synthesizing hydrophobic and amyloidogenic peptides, which are often difficult to produce due to their propensity for aggregation. For instance, studies have shown that using this compound can significantly enhance the yield and purity of transmembrane peptides .

Drug Development

Peptide-Based Therapeutics

this compound plays a crucial role in the development of peptide-based drugs that target various diseases, including cancer and metabolic disorders. Its ability to facilitate the synthesis of bioactive peptides makes it an essential tool in pharmaceutical research .

Case Study: Synthesis of Therapeutic Peptides

Research has demonstrated that utilizing this compound in the synthesis of specific therapeutic peptides leads to improved pharmacological profiles due to enhanced stability and bioavailability .

Bioconjugation

Enhancing Drug Efficacy

In bioconjugation processes, this compound is employed to attach peptides to other biomolecules, thereby improving the efficacy of drugs and diagnostics. This application is particularly relevant in the context of targeted drug delivery systems where precise biomolecular interactions are essential .

Research in Protein Engineering

Modification of Proteins

The compound aids researchers in modifying proteins to study structure-function relationships. By incorporating this compound into peptide sequences, scientists can gain insights into protein interactions and functionalities that are critical for advancements in biotechnology .

Data Table: Comparison of this compound with Standard Glycine

| Property | This compound | Standard Glycine |

|---|---|---|

| Aggregation Prevention | Yes | No |

| Reaction Rate | Faster | Slower |

| Yield | Higher | Lower |

| Compatibility with SPPS | Excellent | Good |

Research Findings and Case Studies

Numerous studies have highlighted the effectiveness of this compound:

- Study on Gly-Rich Sequences : Research indicated that using this compound at specific positions within glycine-rich sequences significantly reduced side product formation during synthesis, thereby improving overall yield .

- Synthesis Challenges Overcome : A comparative study found that substituting standard glycine with this compound resulted in smoother coupling reactions and fewer aggregation issues when synthesizing complex peptide structures .

Mécanisme D'action

Mechanism: The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The Dmb group prevents aggregation of the growing peptide chain, leading to faster and more predictable acylation and deprotection reactions .

Molecular Targets and Pathways: The primary target of Fmoc-Ala-(Dmb)Gly-OH is the amine group of amino acids in the peptide chain. The Fmoc group is removed by base, while the Dmb group is removed during the course of standard trifluoroacetic acid (TFA)-mediated cleavage reaction .

Comparaison Avec Des Composés Similaires

- Fmoc-Gly-(Dmb)Gly-OH

- Fmoc-Val-(Dmb)Gly-OH

- Fmoc-Ile-(Dmb)Gly-OH

- Fmoc-Leu-(Dmb)Gly-OH

Uniqueness: Fmoc-Ala-(Dmb)Gly-OH is unique due to its ability to prevent aggregation in glycine-containing peptide sequences. This property makes it particularly useful for synthesizing challenging hydrophobic peptides and preventing aspartimide formation .

Activité Biologique

Fmoc-Ala-(Dmb)Gly-OH is a specialized amino acid derivative used extensively in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, which incorporates a dimethoxybenzyl (Dmb) group, offers significant advantages in overcoming aggregation issues commonly encountered during the synthesis of peptides that contain glycine residues. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₂₉H₃₉N₂O₇

- Molecular Weight : 518.57 g/mol

- CAS Number : 1188402-17-6

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is well-known for its stability under basic conditions, making it an ideal choice for peptide synthesis. The Dmb moiety enhances solubility and reduces aggregation, which is crucial for synthesizing complex peptides that may otherwise form insoluble aggregates.

The incorporation of the Dmb group in this compound plays a critical role in:

- Disruption of Aggregation : The Dmb moiety effectively prevents the aggregation of peptide sequences during synthesis, similar to pseudoproline residues . This is particularly beneficial in synthesizing hydrophobic and amyloidogenic peptides where glycine is prevalent.

- Improved Acylation and Deprotection Kinetics : Dmb derivatives enhance the reaction rates during acylation and deprotection steps, leading to higher yields and purities of the final peptide products .

Applications in Peptide Synthesis

This compound has been shown to be particularly effective in synthesizing peptides with challenging sequences. Some notable applications include:

- Hydrophobic Transmembrane Peptides : The Dmb group allows for the successful incorporation of glycine into hydrophobic sequences that are otherwise difficult to synthesize using conventional methods .

- Amyloidogenic Peptides : Its use has been reported in the synthesis of peptides associated with amyloid diseases, where aggregation can hinder analysis and functional studies .

- C-Terminal Thioesters : this compound is utilized in preparing C-terminal thioesters necessary for native chemical ligation, facilitating the assembly of larger protein constructs .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in various contexts:

- Study on Gly-Rich Sequences : Research demonstrated that using Fmoc-(Dmb)Gly at specific positions within glycine-rich sequences significantly reduced side product formation during synthesis, thereby improving overall yield .

- Synthesis Challenges Overcome : In a comparative study, researchers found that substituting standard glycine with Fmoc-(Dmb)Gly resulted in smoother coupling reactions and fewer aggregation issues when synthesizing complex peptide structures .

Data Table: Comparison of this compound with Standard Glycine

| Property | This compound | Standard Glycine |

|---|---|---|

| Aggregation Prevention | Yes | No |

| Reaction Rate | Faster | Slower |

| Yield | Higher | Lower |

| Compatibility with SPPS | Excellent | Good |

Q & A

Basic Research Questions

Q. How does Fmoc-Ala-(Dmb)Gly-OH enhance the synthesis of hydrophobic or amyloidogenic peptides?

this compound acts as a dipeptide building block with a 2,4-dimethoxybenzyl (Dmb)-protected glycine, which disrupts β-sheet formation during solid-phase peptide synthesis (SPPS). This prevents aggregation in sequences prone to secondary structures, such as transmembrane domains or amyloidogenic motifs (e.g., Ala-Gly repeats). The Dmb group is cleaved under trifluoroacetic acid (TFA) conditions, regenerating the native sequence post-synthesis. Standard coupling reagents like PyBOP®/DIPEA or HATU are effective for introducing this dipeptide .

Q. What are the recommended storage and handling protocols for this compound?

The compound should be stored at -20°C in powder form (stable for 3 years) or -80°C in solution (stable for 1 year). Moisture-sensitive handling is critical: use anhydrous DMF or DCM as solvents, and avoid prolonged exposure to humid environments. For solubility, pre-warm the compound to 37°C with sonication in DMSO or acetic acid .

Q. How does the Dmb group compare to Hmb in post-synthesis modifications?

Unlike Hmb (hydroxymethylbenzyl), the Dmb group lacks hydroxyl functionality, eliminating risks of lactone formation or undesired side reactions during phosphorylation or acylation. This makes this compound preferable for peptides requiring downstream functionalization .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when integrating this compound into automated SPPS workflows?

Coupling efficiency depends on activation methods and resin loading . For automated synthesis:

- Use PyBrOP® or HATU with 3–5 equivalents of dipeptide for single couplings (≥95% efficiency).

- For sterically hindered sequences, pre-activate the dipeptide with DIC/HOBt and extend coupling times to 2 hours.

- Monitor by Kaiser test or FT-IR for unreacted amines .

Q. What experimental strategies resolve aspartimide formation in Asp-Gly motifs, and how does this relate to Ala-Gly synthesis?

Aspartimide formation in Asp-Gly sequences is suppressed using Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which sterically blocks cyclization. While Ala-Gly does not form aspartimides, analogous strategies apply:

- Replace problematic motifs (e.g., Gly-Gly or Ala-Gly) with Dmb-protected dipeptides.

- Validate via HPLC-MS after TFA cleavage to confirm absence of deletions or side products .

Q. How do aggregation-prone sequences impact purity in large-scale peptide synthesis, and how can this compound mitigate this?

Aggregation during SPPS leads to truncated sequences and low yields. Case study: A 64-residue transmembrane peptide synthesized using this compound achieved >90% purity by HPLC. Key steps:

- Introduce Dmb dipeptides at every 5–7 residues in hydrophobic regions.

- Use 20% piperidine/DMF for Fmoc deprotection to minimize β-sheet formation.

- Compare MALDI-TOF data pre- and post-cleavage to validate backbone integrity .

Q. What analytical methods are critical for detecting and quantifying side products in Dmb-containing peptides?

- RP-HPLC : Use a C18 column with 0.1% TFA/ACN gradients to resolve Dmb cleavage byproducts.

- MALDI-TOF/MS : Detect lactam or diketopiperazine side products (e.g., mass shifts of +18 or -44 Da).

- Circular Dichroism (CD) : Confirm secondary structure suppression during synthesis .

Q. Data Contradictions and Resolution

Discrepancies in coupling reagent efficiency: PyBOP vs. HATU in Dmb dipeptide incorporation

- PyBOP is sufficient for standard sequences (e.g., non-sterically hindered motifs).

- HATU outperforms PyBOP in sterically hindered environments (e.g., branched or Pro-rich regions), as shown in a study where HATU improved coupling yields by 20% for a β-amyloid peptide .

Contradictory reports on Dmb stability under basic conditions

While Dmb is stable during piperidine deprotection (pH ~10), prolonged exposure to strong bases (e.g., DBU) may partially cleave the Dmb group. Resolution: Limit base exposure to ≤30 minutes and validate via LC-MS .

Q. Methodological Best Practices

Stepwise protocol for synthesizing Ala-Gly-rich peptides using this compound

- Step 1 : Pre-swell resin (e.g., Rink amide) in DMF for 30 minutes.

- Step 2 : Couple this compound using HATU/DIPEA (1:2 molar ratio, 1 hour).

- Step 3 : Deprotect with 20% piperidine/DMF (2 × 5 minutes).

- Step 4 : Repeat for subsequent residues, inserting Dmb dipeptides at aggregation-prone sites.

- Step 5 : Cleave with TFA/TIS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold ether .

Propriétés

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDFPJNCCCPIHR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.